molecular formula C8H11NO2S B1267553 n-Benzylmethanesulfonamide CAS No. 3989-45-5

n-Benzylmethanesulfonamide

Cat. No. B1267553
CAS RN: 3989-45-5
M. Wt: 185.25 g/mol
InChI Key: JPZKJABGOSPYDD-UHFFFAOYSA-N
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Description

N-Benzylmethanesulfonamide is a chemical compound with the CAS Number: 3989-45-5. It has a molecular weight of 185.25 and is typically in powder form . The IUPAC name for this compound is N-benzylmethanesulfonamide .


Molecular Structure Analysis

The InChI code for n-Benzylmethanesulfonamide is 1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-Benzylmethanesulfonamide is a powder at room temperature. It has a melting point of 59-60 degrees Celsius .

Scientific Research Applications

Antibacterial Applications

Sulfonamides, including n-Benzylmethanesulfonamide, have been widely used as antibacterial agents . They inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA replication .

Antiviral Applications

Sulfonamide derivatives have shown potential as antiviral agents . While the specific antiviral activity of n-Benzylmethanesulfonamide is not mentioned, it’s possible that it could have similar properties due to its sulfonamide group .

Anti-inflammatory Applications

Sulfonamides have been used to treat inflammatory reactions . The anti-inflammatory properties of n-Benzylmethanesulfonamide could be an area of interest for further research .

Anticancer Applications

Some sulfonamides have shown potential in treating certain types of tumors . While the specific anticancer activity of n-Benzylmethanesulfonamide is not mentioned, it’s possible that it could have similar properties due to its sulfonamide group .

Treatment of Hypertension

Sulfonamides have been used in the treatment of hypertension . It’s possible that n-Benzylmethanesulfonamide could have similar properties, but further research would be needed to confirm this .

Treatment of Alzheimer’s Disease

Some sulfonamides have shown potential in the treatment of Alzheimer’s disease . While the specific activity of n-Benzylmethanesulfonamide in this context is not mentioned, it’s possible that it could have similar properties due to its sulfonamide group .

Safety and Hazards

N-Benzylmethanesulfonamide is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

n-Benzylmethanesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring . The primary targets of sulfonamides, including n-Benzylmethanesulfonamide, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including n-Benzylmethanesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting the enzymes involved in folic acid synthesis, sulfonamides prevent bacterial DNA synthesis, thereby exerting their antibacterial effects .

Biochemical Pathways

The action of n-Benzylmethanesulfonamide affects the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the compound prevents the synthesis of folic acid, a crucial component for bacterial DNA replication . This inhibition disrupts the normal functioning of the bacteria, leading to their eventual death .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The primary result of n-Benzylmethanesulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA replication, the compound disrupts the normal functioning of the bacteria, leading to their eventual death .

Action Environment

The action, efficacy, and stability of n-Benzylmethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the stability of the compound .

properties

IUPAC Name

N-benzylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZKJABGOSPYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284360
Record name n-benzylmethanesulfonamide
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Benzylmethanesulfonamide

CAS RN

3989-45-5
Record name N-(Phenylmethyl)methanesulfonamide
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Record name n-benzylmethanesulfonamide
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Record name N-benzylmethanesulfonamide
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Synthesis routes and methods

Procedure details

18.27 g of benzylamine were dissolved in 100 ml of methylene chloride and, while cooling with ice, 6.00 ml of methanesulfonyl chloride were very slowly added dropwise. On completion of addition of the methanesulfonyl chloride, the reaction solution was diluted with 100 ml of water, and the aqueous phase was extracted again with 50 ml of methylene chloride. The combined organic phases were washed with 1 N aqueous hydrochloric acid, dried over MgSO4 and concentrated by rotary evaporation. This gave the product (14.40 g) with a molecular weight of 185.3 g/mol (C8H11NO2S).
Quantity
18.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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